2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a complex structure with a nitro group, a pyrrolidinone ring, and a benzenesulfonamide moiety, making it a versatile molecule for various scientific studies.
Preparation Methods
The synthesis of 2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common synthetic route includes the reaction between maleic anhydride and aromatic amines, followed by ring opening and subsequent reactions to introduce the nitro and sulfonamide groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group and the sulfonamide moiety play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrrolidinone derivatives and benzenesulfonamide compounds. What sets 2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidinone ring but differ in their overall structure and activity .
Properties
IUPAC Name |
2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16-9-4-10-18(16)13-6-3-5-12(11-13)17-25(23,24)15-8-2-1-7-14(15)19(21)22/h1-3,5-8,11,17H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUCGPAPAOLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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